
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring and a pyrazole ring, both of which are attached to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed Borylation: This method involves the C-H or C-F bond activation followed by borylation using iridium or rhodium catalysts.
[4+2] Cycloadditions: This method involves the cycloaddition reactions to form the desired boronic acid.
化学反应分析
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Amination: The boronic acid can react with amines to form amides or other nitrogen-containing compounds.
Common reagents used in these reactions include palladium catalysts, trialkylborates, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
相似化合物的比较
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in this compound.
Pinacol Boronic Esters: These esters are more stable but less reactive compared to this compound.
Pyridine-3-Boronic Acid: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
The unique combination of the pyridine and pyrazole rings in this compound provides enhanced reactivity and versatility in various chemical reactions.
属性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC 名称 |
(1-pyridin-3-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6,13-14H |
InChI 键 |
RGGGBFSYRLGFAF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C2=CN=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


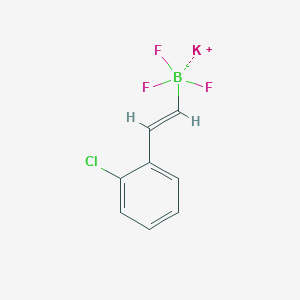

![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
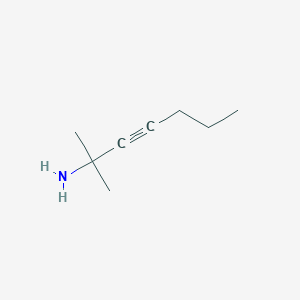
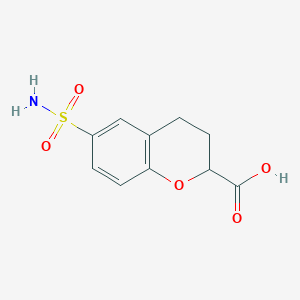

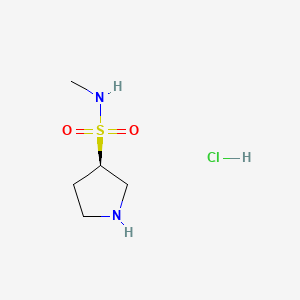
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
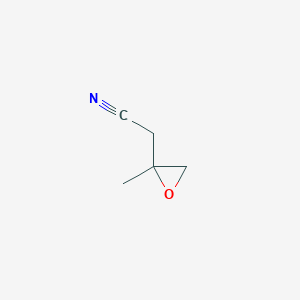

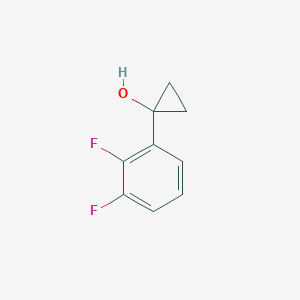


![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
